molecular formula C15H16O10 B3029706 Erioside CAS No. 75872-12-7

Erioside

Cat. No.: B3029706
CAS No.: 75872-12-7
M. Wt: 356.28 g/mol
InChI Key: OVWDYBVVCXLYFO-ZAPJGREFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Erioside typically involves the extraction from natural sources like Lasiosiphon eriocephalus. The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows similar extraction and purification techniques used in laboratory settings. The scalability of these methods depends on the availability of the natural source and the efficiency of the extraction process .

Chemical Reactions Analysis

Types of Reactions: Erioside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Mechanism of Action

Comparison with Similar Compounds

Erioside can be compared with other coumarin glucosides and phenolic compounds:

Properties

IUPAC Name

6,8-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O10/c16-4-7-9(19)10(20)11(21)15(23-7)25-14-6(17)3-5-1-2-8(18)24-13(5)12(14)22/h1-3,7,9-11,15-17,19-22H,4H2/t7-,9-,10+,11-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWDYBVVCXLYFO-ZAPJGREFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C(C(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)OC2=C(C(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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